1,3-Dichloro-2-methylbutane

Description

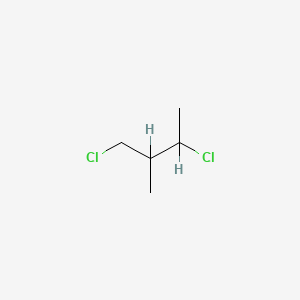

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-4(3-6)5(2)7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAJTVAYCDZHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945701 | |

| Record name | 1,3-Dichloro-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23010-07-3 | |

| Record name | 1,3-Dichloro-2-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023010073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Pathways for 1,3 Dichloro 2 Methylbutane

Free Radical Chlorination Approaches

Free radical chlorination offers a direct method for the synthesis of chlorinated alkanes from their corresponding saturated hydrocarbon precursors. This process is characterized by a chain reaction mechanism involving highly reactive radical species.

UV-Light Induced Chlorination of Alkanes (e.g., 2-methylbutane)

The chlorination of 2-methylbutane when initiated by ultraviolet (UV) light proceeds via a free-radical chain mechanism. The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under UV irradiation. libretexts.org These highly reactive chlorine radicals then abstract a hydrogen atom from the 2-methylbutane molecule, generating an alkyl radical and a molecule of hydrogen chloride (HCl). The resulting alkyl radical then reacts with another chlorine molecule to produce a monochlorinated product and a new chlorine radical, which continues the chain reaction. libretexts.orgresearchgate.net

The initial monochlorination of 2-methylbutane can yield a mixture of four different constitutional isomers, as there are four distinct types of hydrogen atoms that can be substituted. stackexchange.comchegg.com The distribution of these monochlorinated products is influenced by both statistical factors (the number of each type of hydrogen atom) and the relative stability of the radical intermediate formed (tertiary > secondary > primary). stackexchange.comlibretexts.org

To obtain 1,3-dichloro-2-methylbutane, a dichlorination reaction is necessary. This involves the further reaction of the monochlorinated products with chlorine radicals. The formation of this compound specifically requires the chlorination of a monochlorinated precursor at the C1 and C3 positions.

Strategic Considerations for Regioselectivity and Yield Optimization

Achieving a high yield of a specific dichlorinated isomer like this compound through free radical chlorination is challenging due to the inherent lack of selectivity of the process. stackexchange.com However, several strategies can be employed to influence the regioselectivity and optimize the yield of the desired product.

Control of Reaction Conditions:

Temperature: Lower temperatures generally favor the formation of the product derived from the most stable radical intermediate. However, the high reactivity of chlorine radicals means that even at lower temperatures, a mixture of products is often obtained. libretexts.org

Molar Ratio of Reactants: The ratio of 2-methylbutane to chlorine can be adjusted to control the extent of chlorination. A higher ratio of alkane to chlorine favors monochlorination, while a higher concentration of chlorine increases the likelihood of polychlorination. youtube.com To obtain a dichlorinated product, a controlled increase in the chlorine concentration is necessary, though this also increases the risk of forming trichlorinated and more highly substituted products.

Influence of Radical Stability: The stability of the potential radical intermediates plays a crucial role in determining the major products. In 2-methylbutane, there are primary, secondary, and tertiary hydrogens. The order of radical stability is tertiary > secondary > primary. libretexts.org This means that the tertiary hydrogen at C2 is most readily abstracted, followed by the secondary hydrogens at C3, and then the primary hydrogens at C1 and the methyl group at C2.

For the formation of this compound, the initial chlorination would ideally occur at either the C1 or C3 position, followed by a second chlorination at the other respective position. However, the high reactivity of the tertiary C-H bond at C2 makes it a likely site for initial chlorination, leading to other dichlorinated isomers.

To favor the formation of this compound, one might consider starting with a precursor that already has a chlorine atom at a specific position, thereby directing the second chlorination.

Statistical Factors: The number of available hydrogen atoms of each type also influences the product distribution. For instance, 2-methylbutane has six primary hydrogens, two secondary hydrogens, and one tertiary hydrogen. Statistically, this would favor the formation of primary chlorides. The final product distribution is a combination of both electronic (radical stability) and statistical factors. stackexchange.com

| Product Name | Position of Chlorination | Type of Hydrogen Abstracted | Number of Hydrogens |

|---|---|---|---|

| 1-Chloro-2-methylbutane | C1 | Primary | 6 |

| 2-Chloro-2-methylbutane (B165293) | C2 | Tertiary | 1 |

| 2-Chloro-3-methylbutane | C3 | Secondary | 2 |

| 1-Chloro-3-methylbutane | C4 | Primary | 3 |

Electrophilic Addition of Chlorine to Unsaturated Precursors

An alternative and often more selective method for synthesizing dihaloalkanes is the electrophilic addition of halogens to alkenes. This approach offers better control over the regiochemistry and stereochemistry of the final product.

Chlorination of Alkene Derivatives (e.g., 2-methyl-1-butene)

The reaction of 2-methyl-1-butene (B49056) with chlorine (Cl₂) proceeds through an electrophilic addition mechanism. The electron-rich double bond of the alkene acts as a nucleophile, attacking the chlorine molecule. This interaction leads to the formation of a cyclic chloronium ion intermediate, where the chlorine atom is bonded to both carbons of the original double bond. libretexts.org The chloride ion (Cl⁻), which was formed in the initial step, then acts as a nucleophile and attacks one of the carbons of the chloronium ion, leading to the opening of the three-membered ring and the formation of a vicinal dichloride. libretexts.org

The addition of chlorine to 2-methyl-1-butene will result in the formation of 1,2-dichloro-2-methylbutane (B1654427). To synthesize this compound via this pathway, a different starting alkene would be required, such as 2-methyl-2-butene (B146552), followed by a reaction that introduces chlorine at the C1 and C3 positions, which is not a direct electrophilic addition of Cl₂.

However, if we consider the addition of hypochlorous acid (HOCl) to an appropriate alkene, followed by conversion of the hydroxyl group to a chloride, this could be a viable route. For instance, the reaction of 2-methyl-2-butene with HOCl would be expected to follow Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon (C2) and the chlorine adding to the less substituted carbon (C3), forming 3-chloro-2-methyl-2-butanol. Subsequent replacement of the hydroxyl group with a chlorine atom would then yield 2,3-dichloro-2-methylbutane.

Stereochemical Outcomes and Regioselectivity in Addition Reactions

Stereochemistry: The electrophilic addition of chlorine to an alkene is a stereospecific reaction. The formation of the cyclic chloronium ion intermediate means that the subsequent attack by the chloride ion must occur from the opposite face of the ring. This results in an anti-addition of the two chlorine atoms across the double bond. libretexts.org This means that the two chlorine atoms will be on opposite sides of the plane of the original double bond in the final product.

Regioselectivity: For symmetrical alkenes, the regioselectivity of the addition is not a concern. However, for unsymmetrical alkenes like 2-methyl-1-butene, the attack of the chloride ion on the chloronium ion intermediate is regioselective. According to Markovnikov's rule, in the addition of an unsymmetrical reagent to an unsymmetrical alkene, the electrophile (in this case, the positive end of the polarized Cl-Cl bond) adds to the carbon of the double bond that has the greater number of hydrogen atoms. msu.edu In the context of the chloronium ion, the subsequent nucleophilic attack by the chloride ion will occur at the more substituted carbon, as this carbon can better stabilize the partial positive charge in the transition state. youtube.com Therefore, for the chlorination of 2-methyl-1-butene, the chloride ion will preferentially attack the tertiary carbon (C2), leading to the formation of 1,2-dichloro-2-methylbutane as the major product.

Industrial-Scale Synthetic Processes and Technological Advancements

The industrial production of chlorinated alkanes generally relies on processes that are cost-effective and can be operated on a large scale. researchgate.net Free radical chlorination is a common industrial method for the production of chlorinated hydrocarbons due to the low cost of the starting materials (alkanes and chlorine). researchgate.net These reactions are often carried out in the gas phase at high temperatures or in the liquid phase with UV initiation. libretexts.org

For the specific synthesis of this compound, industrial processes would likely involve the careful control of reaction parameters in a continuous flow reactor to manage the exothermic nature of the reaction and to influence the product distribution. unido.org

Technological Advancements: Recent advancements in the field of chlorination aim to improve the selectivity and sustainability of these processes. Some of these advancements include:

Catalytic Chlorination: The use of catalysts can provide alternative reaction pathways with lower activation energies and improved selectivity. For instance, certain Lewis acids can be used as ionic chlorination catalysts to enhance the specificity of the reaction. google.com

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity of the desired chlorinated product. unido.org

Alternative Chlorinating Agents: Research into new chlorinating agents beyond molecular chlorine is ongoing, with the aim of developing more selective and safer processes. researchgate.net

Photocatalysis: The use of photocatalysts can enable the activation of C-H bonds under milder conditions, potentially leading to more selective chlorination reactions.

Mechanistic Investigations of Chemical Transformations of 1,3 Dichloro 2 Methylbutane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1,3-dichloro-2-methylbutane involve the replacement of a chlorine atom, the leaving group, by a nucleophile. The reaction mechanism is significantly influenced by the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the leaving group. vedantu.commasterorganicchemistry.com this compound possesses two chlorine atoms, one on a primary carbon and one on a secondary carbon. This structural feature allows for a nuanced exploration of substitution mechanisms.

The displacement of the chlorine atoms in this compound can proceed through different mechanistic pathways, primarily the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reactions. vedantu.com The SNi (Substitution Nucleophilic internal) mechanism is less common and typically involves specific reagents like thionyl chloride.

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. vedantu.comlibretexts.org This leads to an inversion of stereochemistry at the reaction center. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, making it a bimolecular reaction. vedantu.comlibretexts.org Steric hindrance is a major factor affecting SN2 reactions; less hindered electrophiles react faster. masterorganicchemistry.com Therefore, the primary chloride at the C1 position of this compound is more likely to undergo substitution via an SN2 pathway.

The SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. vedantu.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of an SN1 reaction depends only on the concentration of the alkyl halide, making it a unimolecular reaction. vedantu.com The stability of the carbocation is crucial for SN1 reactions, with tertiary carbocations being the most stable. masterorganicchemistry.comquora.com The secondary chloride at the C3 position of this compound can potentially react via an SN1 mechanism, as it would form a secondary carbocation. However, secondary alkyl halides can undergo both SN1 and SN2 reactions, and the predominant pathway is highly dependent on the reaction conditions. libretexts.orgreddit.com

The competition between SN1 and SN2 pathways at the secondary carbon is a key area of investigation. Factors that stabilize the carbocation, such as a polar protic solvent, favor the SN1 mechanism. Conversely, a high concentration of a strong nucleophile favors the SN2 pathway. libretexts.org

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Reaction | SN2 Reaction |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

This table provides a summary of the key differences between the SN1 and SN2 reaction mechanisms.

The outcome of nucleophilic substitution reactions on this compound is profoundly influenced by several factors:

Nucleophile Basicity and Strength: A strong nucleophile, which is typically a species with a high electron density, is required for an SN2 reaction to proceed efficiently. uci.edu Strong nucleophiles directly attack the substrate. In contrast, SN1 reactions are less sensitive to the strength of the nucleophile because the nucleophile only participates in the fast, second step of the reaction. vedantu.com Weak nucleophiles are common in SN1 reactions. libretexts.org Basicity, while related to nucleophilicity, is a distinct property. A strong base can also act as a nucleophile, but strong, sterically hindered bases tend to favor elimination reactions over substitution. libretexts.org

Solvent Polarity: The choice of solvent is critical in determining the reaction pathway.

Polar protic solvents , such as water and alcohols, have the ability to solvate both cations and anions effectively through hydrogen bonding. libretexts.orgyoutube.com This stabilizes the carbocation intermediate in an SN1 reaction, thereby increasing the reaction rate. libretexts.org For SN2 reactions, polar protic solvents can solvate the nucleophile, reducing its reactivity and slowing the reaction rate. youtube.com

Polar aprotic solvents , such as acetone (B3395972) or dimethylformamide (DMF), can solvate cations but are less effective at solvating anions. libretexts.org This leaves the nucleophile more "naked" and reactive, thus accelerating SN2 reactions. vedantu.comlibretexts.org

Leaving Group Effects: The leaving group's ability to depart is crucial for both SN1 and SN2 reactions. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid. libretexts.org The stability of the halide anions increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻), which corresponds to the acidity of their conjugate acids (HI > HBr > HCl > HF). libretexts.org Therefore, iodide is an excellent leaving group, while chloride is a moderately good leaving group. For this compound, the chloride ions are the leaving groups.

Table 2: Influence of Reaction Conditions on Substitution Pathways

| Factor | Favors SN1 | Favors SN2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

This interactive table summarizes how different reaction conditions favor either the SN1 or SN2 mechanism.

Nucleophilic substitution reactions of this compound can be utilized to synthesize a variety of derivatives by introducing oxygen- or nitrogen-containing functional groups.

Formation of Alcohols: The hydrolysis of this compound, typically by reaction with water or hydroxide (B78521) ions, leads to the formation of the corresponding alcohols. For instance, reaction with aqueous sodium hydroxide would likely proceed via an SN2 mechanism at the primary carbon and a competing SN1/SN2 or elimination pathway at the secondary carbon to yield chloro-alcohols and potentially diols. The synthesis of 2-chloro-2-methylbutane (B165293) from 2-methyl-2-butanol (B152257) using HCl is an example of an SN1 reaction where an alcohol is converted to an alkyl halide. pbworks.comquizlet.com A similar reverse reaction can be envisioned for this compound.

Formation of Ethers and Esters: Reaction with alkoxides (RO⁻) or carboxylates (RCOO⁻) as nucleophiles can lead to the formation of ethers and esters, respectively. These reactions are typically carried out under conditions that favor the SN2 mechanism to minimize competing elimination reactions.

Formation of Amines: Amines can be synthesized by reacting this compound with ammonia (B1221849) or primary or secondary amines. These nitrogen-containing nucleophiles will attack the electrophilic carbon centers, displacing the chloride ions. The reaction conditions can be controlled to favor mono- or di-substitution.

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of a strong base. libretexts.org In these reactions, a molecule of hydrogen chloride (HCl) is removed from the substrate, leading to the formation of an alkene. libretexts.org

The most common elimination pathways are the E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) mechanisms. libretexts.org The E1cb (Elimination Unimolecular conjugate Base) mechanism is less common and typically requires specific structural features not prominent in this substrate. libretexts.org

The E2 mechanism is a concerted, one-step process where the base removes a proton from a β-carbon (a carbon adjacent to the carbon bearing the leaving group) at the same time the leaving group departs and a double bond is formed. libretexts.orgchemistrysteps.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. chemistrysteps.com Strong, bulky bases favor the E2 pathway. lumenlearning.com

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. chemistrysteps.commasterorganicchemistry.com In the second step, a weak base removes a β-proton, leading to the formation of an alkene. chemistrysteps.com E1 reactions are favored by conditions that stabilize the carbocation, such as a polar protic solvent and a substrate that can form a stable carbocation. libretexts.org They often compete with SN1 reactions. chemistrysteps.com

For this compound, elimination can occur from either the primary or the secondary chloride. Elimination involving the secondary chloride is generally more facile and can lead to different alkene products. The choice between E1 and E2 is dictated by the strength of the base. chemistrysteps.com A strong base will favor the E2 mechanism, while a weak base and heat will favor the E1 pathway. lumenlearning.commasterorganicchemistry.com

Table 3: Comparison of E1 and E2 Reaction Mechanisms

| Feature | E1 Reaction | E2 Reaction |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Base] |

| Molecularity | Unimolecular | Bimolecular |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Base Strength | Weak base required | Strong base required |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

This table outlines the key distinctions between the E1 and E2 elimination mechanisms.

Elimination of HCl from the secondary chloride of this compound can result in the formation of two constitutional isomers: 2-methyl-1-butene (B49056) and 2-methyl-2-butene (B146552). libretexts.org The regioselectivity of this reaction is governed by Zaitsev's rule and the Hofmann rule.

Zaitsev's Rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. lumenlearning.comucalgary.ca The formation of 2-methyl-2-butene, a trisubstituted alkene, is the Zaitsev product. libretexts.org This is generally the favored outcome when using a small, strong base like ethoxide. libretexts.orgmasterorganicchemistry.com

Hofmann's Rule predicts that the less substituted alkene will be the major product. This outcome is favored when a sterically hindered (bulky) base, such as potassium tert-butoxide (t-BuOK), is used. libretexts.org The bulky base has difficulty accessing the more sterically hindered internal β-hydrogen, and therefore preferentially removes a less hindered proton from the methyl group, leading to the formation of 2-methyl-1-butene, a disubstituted alkene. libretexts.org

The competition between Zaitsev and Hofmann elimination provides a method to control the regiochemical outcome of the reaction. For this compound, elimination involving the secondary chloride and a small base would be expected to yield primarily 2-methyl-2-butene.

Table 4: Regioselectivity in the Elimination of this compound

| Base | Major Alkene Product | Rule |

| Small Base (e.g., CH₃CH₂O⁻) | 2-methyl-2-butene (trisubstituted) | Zaitsev |

| Bulky Base (e.g., (CH₃)₃CO⁻) | 2-methyl-1-butene (disubstituted) | Hofmann |

This interactive table illustrates the effect of base size on the major alkene product formed during the elimination reaction.

Stereochemical Control in Elimination Processes

The stereochemical outcome of elimination reactions, particularly the bimolecular elimination (E2) pathway, is profoundly influenced by the spatial arrangement of the atoms in the substrate. For this compound, which possesses two stereocenters (at C-2 and C-3), the stereochemical control of elimination processes is best understood by examining the conformational requirements of the transition state. The E2 mechanism preferentially proceeds through an anti-periplanar arrangement, where the hydrogen atom to be abstracted and the leaving group are in the same plane and oriented at a dihedral angle of approximately 180°. This geometric constraint dictates which of the possible alkene products will be formed from a given stereoisomer.

This compound exists as two pairs of enantiomers: the erythro and threo diastereomers. The specific stereoisomer undergoing elimination will determine the stereochemistry of the resulting alkene product. The elimination of hydrogen chloride (dehydrochlorination) can occur by removing a proton from either C-2 or C-4. However, for the purpose of illustrating stereochemical control, we will focus on the elimination involving the chlorine at C-3 and a proton at C-2 or C-4.

Let's consider the dehydrochlorination of the erythro and threo isomers of this compound. The conformation of the molecule must allow for an anti-periplanar relationship between a hydrogen atom and a chlorine atom for the E2 reaction to proceed efficiently.

Erythro Isomer: In the erythro isomer, if we consider the elimination of HCl involving the chlorine at C-3 and a proton at C-2, the molecule must adopt a conformation where the H at C-2 and the Cl at C-3 are anti-periplanar. Similarly, for elimination involving the chlorine at C-1 and a proton at C-2, a specific conformation is required.

Threo Isomer: For the threo isomer, a different set of conformations will satisfy the anti-periplanar requirement, leading to a different stereoisomeric product. The specific alkene formed (E or Z) is a direct consequence of the relative stereochemistry of the starting material.

The data in the table below illustrates the expected major alkene products from the E2 elimination of the erythro and threo isomers of this compound, based on the principle of anti-periplanar elimination. The formation of the more substituted alkene is generally favored (Zaitsev's rule), but the stereochemical requirement of the E2 mechanism is the overriding factor.

| Starting Stereoisomer | Leaving Group | Proton Abstracted | Required Conformation for E2 | Predicted Major Alkene Product |

| Erythro-1,3-dichloro-2-methylbutane | Cl at C-3 | H at C-2 | H and Cl are anti-periplanar | (E)-1-chloro-3-methylbut-2-ene |

| Erythro-1,3-dichloro-2-methylbutane | Cl at C-3 | H at C-4 | H and Cl are anti-periplanar | 3-chloro-2-methylbut-1-ene |

| Threo-1,3-dichloro-2-methylbutane | Cl at C-3 | H at C-2 | H and Cl are anti-periplanar | (Z)-1-chloro-3-methylbut-2-ene |

| Threo-1,3-dichloro-2-methylbutane | Cl at C-3 | H at C-4 | H and Cl are anti-periplanar | 3-chloro-2-methylbut-1-ene |

Radical Reactions and Isomerization Pathways

Free Radical Chain Mechanisms involving Halogenation

The halogenation of alkanes can proceed via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or heat. This process involves three main stages: initiation, propagation, and termination. In the context of this compound, further halogenation would involve the substitution of one of the remaining hydrogen atoms with another halogen atom.

The regioselectivity of free-radical halogenation is dependent on the stability of the radical intermediate formed during the propagation step. The order of stability for alkyl radicals is tertiary > secondary > primary. Consequently, hydrogen atoms on more substituted carbons are more readily abstracted.

For this compound, there are several types of hydrogen atoms available for abstraction:

Primary hydrogens on the methyl groups (C-1' and C-4).

A secondary hydrogen on the chloromethyl group (C-1).

A tertiary hydrogen at the branch point (C-2).

A secondary hydrogen at the other chlorinated carbon (C-3).

The presence of electron-withdrawing chlorine atoms can influence the stability of the radical intermediates. However, the general trend of radical stability still provides a good prediction of the major products. The tertiary hydrogen at C-2 is expected to be the most reactive site for hydrogen abstraction.

The free-radical chlorination of 2-methylbutane, the parent alkane of this compound, yields a mixture of monochlorinated products. The distribution of these products is influenced by both the statistical probability of collision and the relative reactivity of the different C-H bonds.

Below is a table summarizing the predicted reactivity of different C-H bonds in this compound towards free-radical chlorination and the expected major trichlorinated products.

| Position of Hydrogen | Type of C-H Bond | Stability of Resulting Radical | Predicted Major Product of Further Chlorination |

| C-1 | Primary | Primary | 1,1,3-trichloro-2-methylbutane |

| C-2 | Tertiary | Tertiary | 1,2,3-trichloro-2-methylbutane |

| C-3 | Secondary | Secondary | 1,3,3-trichloro-2-methylbutane |

| C-4 | Primary | Primary | 1,3-dichloro-2-(chloromethyl)butane |

Halogen-Alkyl Group Interchange and Rearrangement Mechanisms in Related Halogenoalkanes

Rearrangements in halogenoalkanes often proceed through carbocation intermediates, which are susceptible to 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations. These rearrangements are typically observed in reactions that involve the formation of a carbocation, such as in unimolecular substitution (SN1) or elimination (E1) reactions.

In the case of this compound, the formation of a carbocation at C-1, C-2, or C-3 could potentially lead to rearrangements. For instance, if a carbocation were to form at C-1 (a primary carbocation), a 1,2-hydride shift from C-2 would lead to a more stable tertiary carbocation.

A specific type of rearrangement relevant to halogenoalkanes is the Wagner-Meerwein rearrangement, which involves the migration of an alkyl or aryl group to an adjacent carbocation center. While less common than hydride shifts, methyl shifts can also occur if they lead to a more stable carbocation.

Consider a hypothetical scenario where this compound undergoes a reaction that generates a carbocation at C-3. This secondary carbocation could potentially undergo a 1,2-hydride shift from C-2 to form a more stable tertiary carbocation at C-2.

The table below outlines possible rearrangement pathways for carbocation intermediates that could be formed from this compound.

| Initial Carbocation Position | Type of Carbocation | Possible Rearrangement | Resulting Carbocation Position | Type of Resulting Carbocation | Driving Force |

| C-1 | Primary | 1,2-Hydride shift from C-2 | C-2 | Tertiary | Formation of a more stable carbocation |

| C-3 | Secondary | 1,2-Hydride shift from C-2 | C-2 | Tertiary | Formation of a more stable carbocation |

| C-3 | Secondary | 1,2-Methyl shift from C-2 | C-2 | Tertiary | Formation of a more stable carbocation |

It is important to note that the likelihood of these rearrangements depends on the specific reaction conditions and the stability of the carbocation intermediates.

Computational and Quantum Chemical Investigations of 1,3 Dichloro 2 Methylbutane

Density Functional Theory (DFT) Studies for Mechanistic Elucidation

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules. For 1,3-dichloro-2-methylbutane, DFT studies can be employed to elucidate reaction mechanisms, such as dehydrochlorination or nucleophilic substitution, which are common reaction pathways for halogenated alkanes.

DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, a detailed reaction mechanism can be proposed. For instance, in a hypothetical study of the elimination reaction of HCl from this compound, DFT could be used to determine whether the reaction proceeds through an E1 or E2 mechanism. The calculated activation energies for each pathway would reveal the most likely route.

In studies of similar chlorinated compounds, DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G**) have been successfully used to investigate conformational stability and reaction pathways. For this compound, such calculations would likely reveal the influence of the methyl group and the two chlorine atoms on the stability of different conformers and their reactivity.

Table 1: Illustrative DFT-Calculated Relative Energies for Stationary Points in a Hypothetical Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.00 |

| Transition State 1 | E2 Transition State | +35.2 |

| Intermediate | Carbocation Intermediate (E1) | +55.8 |

| Transition State 2 | E1 Transition State | +58.1 |

| Product | Chloro-2-methyl-butene + HCl | -5.3 |

Note: The data in this table is illustrative and based on typical values for elimination reactions of chlorinated alkanes.

Theoretical Calculations of Reaction Barriers and Transition States

The determination of reaction barriers and the characterization of transition states are fundamental to understanding reaction kinetics. Theoretical calculations provide a means to quantify these parameters. For this compound, computational methods can be used to locate the transition state structures for various potential reactions.

A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the molecule as it transforms from reactant to product. The energy difference between the reactant and the transition state is the activation energy or reaction barrier, which is a key determinant of the reaction rate.

For example, in a nucleophilic substitution reaction involving this compound, theoretical calculations could model the approach of a nucleophile and the departure of a chloride ion. The transition state for an S_N2 reaction would show the nucleophile and the leaving group partially bonded to the carbon atom. The calculated reaction barrier would indicate how fast this reaction is likely to occur. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, often provide more accurate barrier heights than standard DFT methods, though at a higher computational cost.

Molecular Modeling and Conformational Analysis

This compound can exist in various spatial arrangements, known as conformations, due to rotation around its single bonds. Molecular modeling and conformational analysis are used to identify the stable conformers and to determine their relative energies.

The presence of bulky chlorine atoms and a methyl group leads to steric and electrostatic interactions that influence the stability of different conformations. A systematic conformational search can be performed by rotating the dihedral angles of the molecule and calculating the energy of each resulting structure. This analysis typically reveals a few low-energy conformers that are most likely to be populated at a given temperature.

For similar small halogenated alkanes, it has been shown that gauche and anti conformations have distinct energies, with the anti-conformation often being more stable due to reduced steric hindrance. In this compound, the interactions between the chlorine atoms and the methyl group would be particularly important in determining the preferred conformation.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (Cl-C-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche (+) | +60° | 1.2 |

| Gauche (-) | -60° | 1.2 |

| Eclipsed | 0° | 5.0 |

Note: This table presents hypothetical data to illustrate the concept of conformational energies.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic parameters from first principles, without the need for empirical data. This is particularly valuable for identifying and characterizing molecules. For this compound, these methods can predict NMR chemical shifts, vibrational frequencies (IR and Raman spectra), and other spectroscopic properties.

The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei in the molecule. By referencing these to a standard (e.g., tetramethylsilane), the chemical shifts can be predicted. These predictions can help in the assignment of experimental NMR spectra and in the determination of the stereochemistry of the molecule.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared and Raman spectra. By analyzing the vibrational modes, specific absorption bands can be assigned to the stretching and bending of particular bonds within the this compound molecule. Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or by using higher levels of theory.

Table 3: Exemplary Predicted vs. Experimental Spectroscopic Data for a Related Chlorinated Alkane

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | 3.65 | 3.72 |

| ¹³C NMR Chemical Shift (ppm) | 55.2 | 54.8 |

| C-Cl Stretch Freq. (cm⁻¹) | 680 | 675 |

Note: This table contains exemplary data for a similar molecule to illustrate the accuracy of such predictions.

Stereochemical Analysis and Chirality Research of 1,3 Dichloro 2 Methylbutane

Identification and Characterization of Stereogenic Centers

1,3-Dichloro-2-methylbutane (C₅H₁₀Cl₂) possesses two stereogenic centers, also known as chiral carbons. A stereogenic center is a carbon atom bonded to four different substituent groups. In the structure of this compound, these centers are located at carbon-2 (C2) and carbon-3 (C3). docbrown.info

Carbon-2 (C2) is bonded to a hydrogen atom (H), a methyl group (-CH₃), a chloromethyl group (-CH₂Cl), and a (1-chloroethyl) group (-CHClCH₃).

Carbon-3 (C3) is bonded to a hydrogen atom (H), a chlorine atom (Cl), a methyl group (-CH₃), and a (1-chloro-2-propyl) group (-CH(CH₃)CH₂Cl).

Since the four groups attached to both C2 and C3 are different, both are chiral centers. The presence of 'n' stereogenic centers in a molecule can lead to a maximum of 2ⁿ stereoisomers. For this compound, with n=2, there are a total of 2² = 4 possible stereoisomers. docbrown.infovedantu.com These stereoisomers are not superimposable on their mirror images, and they exhibit distinct spatial arrangements. docbrown.info

Enantiomeric and Diastereomeric Relationships and their Resolution

The four stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. uomustansiriyah.edu.iq Any stereoisomer that is not a mirror image of another is known as a diastereomer. uomustansiriyah.edu.iqchegg.com Therefore, a stereoisomer from one enantiomeric pair is a diastereomer of the stereoisomers in the other pair.

The relationships can be summarized as follows:

(2R,3R)-1,3-dichloro-2-methylbutane and (2S,3S)-1,3-dichloro-2-methylbutane are enantiomers.

(2R,3S)-1,3-dichloro-2-methylbutane and (2S,3R)-1,3-dichloro-2-methylbutane are enantiomers.

The (2R,3R) isomer is a diastereomer of the (2R,3S) and (2S,3R) isomers.

These diastereomeric pairs are also referred to using the erythro/threo nomenclature. nist.govnih.gov The "erythro" pair has similar substituents on the same side in a Fischer projection, while the "threo" pair has them on opposite sides. Each of these diastereomers (erythro and threo) is a racemic mixture of two enantiomers.

Enantiomers are distinguished by their interaction with plane-polarized light. uomustansiriyah.edu.iq Chiral molecules are optically active, meaning they rotate the plane of polarized light.

Optical Activity : Two enantiomers will rotate the plane of polarized light by exactly the same magnitude but in opposite directions. uomustansiriyah.edu.iq One enantiomer is dextrorotatory (rotates light clockwise, denoted by (+)), and its mirror image is levorotatory (rotates light counter-clockwise, denoted by (-)). uomustansiriyah.edu.iq

Racemic Mixture : An equimolar (50:50) mixture of two enantiomers is called a racemic mixture or racemate. Such a mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out. uomustansiriyah.edu.iq

Chiroptical Properties : Beyond simple optical rotation, enantiomers can be characterized by chiroptical techniques such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. These techniques provide detailed information about the three-dimensional structure of chiral molecules.

Unlike enantiomers, which have identical physical properties (e.g., boiling point, melting point, solubility) in an achiral environment, diastereomers have distinct physical properties. uomustansiriyah.edu.iq This fundamental difference allows for their separation using standard laboratory techniques.

Separation : Because of their different boiling points and polarities, the diastereomeric pairs (erythro and threo) of this compound can be separated by methods such as fractional distillation or gas chromatography (GC). uomustansiriyah.edu.iqnist.gov The National Institute of Standards and Technology (NIST) database indicates the availability of gas chromatography data for this compound, confirming the viability of this separation method. nist.gov

Identification : Once separated, diastereomers can be identified and characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial arrangement of atoms in diastereomers leads to unique chemical shifts and coupling constants in their NMR spectra, allowing for unambiguous identification.

R/S Configuration Assignment Methodologies and Their Experimental Verification

The absolute configuration of each stereogenic center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the four substituents attached to the chiral carbon based on atomic number. chemistrysteps.comyoutube.com

CIP Priority Rules Summary:

Assign priority to the atoms directly attached to the stereogenic center based on decreasing atomic number.

If there is a tie, move to the next atoms along the chains until a point of difference is found.

Orient the molecule so that the lowest-priority group (priority 4) points away from the observer.

Draw a curved arrow from the highest-priority group (1) to the second-highest (2) to the third-highest (3).

If the arrow is clockwise, the configuration is 'R' (from the Latin rectus, right). If it is counter-clockwise, the configuration is 'S' (from the Latin sinister, left). chemistrysteps.com

Applying these rules to this compound results in four possible stereoisomers, as detailed in the table below. doubtnut.comallen.insarthaks.comdoubtnut.com

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

| Isomer 1 | R | R | Enantiomer of Isomer 2 |

| Isomer 2 | S | S | Enantiomer of Isomer 1 |

| Isomer 3 | R | S | Enantiomer of Isomer 4 |

| Isomer 4 | S | R | Enantiomer of Isomer 3 |

Isomers 1 and 2 are diastereomers of Isomers 3 and 4.

Experimental Verification: The absolute configuration determined by the CIP rules is a theoretical assignment. Experimental verification is crucial and can be achieved through several methods:

X-ray Crystallography : This is the most definitive method for determining the absolute configuration of a crystalline compound. It provides a direct visualization of the molecule's three-dimensional structure.

Chemical Correlation : The configuration of a molecule can be determined by chemically converting it, through a series of stereochemically understood reactions, to a compound whose absolute configuration is already known.

Chiroptical Spectroscopy : Advanced techniques like Vibrational Circular Dichroism (VCD) can be compared with theoretical calculations to determine the absolute configuration.

Stereoselective and Asymmetric Synthetic Routes to Enantiomerically Enriched Forms

The synthesis of a single, desired stereoisomer from an achiral or racemic starting material is a significant challenge in organic chemistry, addressed by the field of asymmetric synthesis. uwindsor.ca While specific documented routes for this compound are not prevalent, general principles of stereoselective synthesis can be applied.

A reaction is stereoselective if it preferentially produces one stereoisomer over others. It is asymmetric if it converts an achiral starting material into a chiral product with an unequal amount of enantiomers. uwindsor.caepfl.ch

Potential Synthetic Strategies:

Substrate Control : Starting with an enantiomerically pure precursor can direct the stereochemical outcome of a reaction. For instance, the free radical chlorination of a chiral molecule like (R)-1-chloro-2-methylbutane would lead to the formation of diastereomeric products of this compound, potentially with some degree of selectivity due to the influence of the existing stereocenter. yale.edu

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material to guide the stereochemistry of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysts : A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) can be used to produce large quantities of an enantiomerically enriched product. A hypothetical route could involve the asymmetric hydrogenation or hydrohalogenation of a suitable unsaturated precursor using a chiral transition metal catalyst.

Enzymatic Reactions : Enzymes are highly stereoselective catalysts and can be used to resolve a racemic mixture or to perform a stereoselective transformation on a substrate.

Impact of Stereoisomerism on Reactivity and Selectivity in Organic Reactions

The stereochemical structure of a molecule profoundly influences its chemical reactivity and the products it forms.

Reactivity of Enantiomers : Enantiomers exhibit identical chemical reactivity when reacting with achiral reagents. However, they can show different reaction rates and pathways when reacting with other chiral molecules, such as enzymes or chiral catalysts. uomustansiriyah.edu.iq This is the basis for the different biological activities often observed for enantiomers of drugs.

Reactivity of Diastereomers : Diastereomers have different energies and shapes, leading to different chemical and physical properties under all conditions. They will react with both chiral and achiral reagents at different rates and can lead to different products.

A key example of stereochemistry dictating reactivity is the E2 elimination reaction . This reaction requires a specific anti-periplanar arrangement of the proton being removed and the leaving group. The different diastereomers of this compound would have different conformational preferences.

In one diastereomer (e.g., the threo isomer), the necessary anti-periplanar conformation for eliminating HCl might be easily accessible, leading to a rapid reaction and the formation of a specific (E)- or (Z)-alkene.

In the other diastereomer (e.g., the erythro isomer), achieving this conformation might be hindered by steric interactions, causing the reaction to be slower or to proceed through a different pathway, potentially yielding a different alkene isomer or undergoing substitution instead.

This demonstrates that the initial stereochemistry of the reactant is critical in determining not only the rate of a reaction but also the stereochemical identity of the product.

Spectroscopic Characterization Techniques for Structural Elucidation of 1,3 Dichloro 2 Methylbutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-¹³ (¹³C), within a molecule. By analyzing chemical shifts, signal integrations, and coupling patterns, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of 1,3-dichloro-2-methylbutane is predicted to exhibit distinct signals for each unique proton environment. The presence of two chlorine atoms significantly influences the chemical shifts of nearby protons, causing them to appear further downfield (at a higher ppm value) due to the deshielding effect of these electronegative atoms.

The structure of this compound (ClCH₂-CH(CH₃)-CHCl-CH₃) contains several distinct proton environments. The integration of the signal areas in the ¹H NMR spectrum corresponds to the relative number of protons in each environment, providing crucial quantitative information for signal assignment.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₃ (next to CHCl) | ~1.6 | Doublet | 3H |

| -CH(CH₃)- | ~2.2 | Multiplet | 1H |

| -CH₂Cl | ~3.7 | Multiplet | 2H |

| -CHCl- | ~4.1 | Multiplet | 1H |

| -CH(CH₃) | ~1.1 | Doublet | 3H |

Note: These are predicted values and may vary slightly in an experimental spectrum depending on the solvent and instrument used.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms like chlorine appearing at higher chemical shifts.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (next to CH) | ~15-20 |

| -CH(CH₃)- | ~35-40 |

| -CH₂Cl | ~50-55 |

| -CHCl- | ~65-70 |

| -CH₃ (on CH) | ~20-25 |

Note: These are predicted values and may vary slightly in an experimental spectrum.

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on C1 and C2, C2 and its attached methyl group, C2 and C3, and C3 and its attached methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of each carbon atom based on the already assigned proton signals. nih.govcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton by observing long-range couplings. For instance, the protons of the methyl group at C2 would show an HMBC correlation to C1, C3, and the other methyl carbon.

This compound possesses two chiral centers (at C2 and C3), meaning it can exist as different stereoisomers. NMR spectroscopy can be a powerful tool for determining the enantiomeric purity of a sample. In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical chemical shifts. However, in the presence of a chiral solvating agent (CSA), the enantiomers form transient diastereomeric complexes. nih.govlibretexts.org These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons and carbons of each enantiomer in the NMR spectrum. libretexts.org The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the mixture, allowing for the calculation of enantiomeric excess. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is highly sensitive and can be used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a sample is vaporized and passed through a column, which separates the components of the mixture based on their volatility and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4). The relative intensities of these peaks are determined by the natural abundance of the isotopes.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for halogenated alkanes include the loss of a chlorine atom (M-Cl) and the loss of hydrogen chloride (M-HCl). Further fragmentation of the carbon skeleton will also occur, leading to a series of smaller fragment ions. Analysis of these fragments helps to confirm the structure of the compound. The NIST Mass Spectrometry Data Center provides reference spectra that can be used for comparison and identification. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment |

| 140/142/144 | [C₅H₁₀Cl₂]⁺ (Molecular Ion) |

| 105/107 | [C₅H₁₀Cl]⁺ (Loss of Cl) |

| 104 | [C₅H₉Cl]⁺ (Loss of HCl) |

| 69 | [C₅H₉]⁺ |

| 43 | [C₃H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C5H10Cl2 nih.gov. The accurate mass is determined by summing the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ³⁵Cl). The theoretically calculated monoisotopic mass for this compound is 140.0159557 Da nih.govguidechem.com. HRMS analysis of a pure sample of this compound would yield an experimental mass value that closely matches this theoretical value, thereby confirming its elemental composition.

Interactive Data Table: Isotopic Mass Data for this compound Below is a table detailing the monoisotopic masses of the constituent elements and the calculated accurate mass of the compound.

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.0000000 | 5 | 60.0000000 |

| Hydrogen | ¹H | 1.0078250 | 10 | 10.0782500 |

| Chlorine | ³⁵Cl | 34.9688527 | 2 | 69.9377054 |

| Total | 140.0159554 |

Note: The slight difference from the PubChem value is due to rounding and the specific atomic mass values used.

Elucidation of Fragmentation Pathways

Electron Ionization (EI) mass spectrometry causes the molecule to fragment in predictable ways, providing valuable structural information. The mass spectrum of this compound shows a characteristic pattern of fragment ions. While a detailed fragmentation pathway is not explicitly published, it can be inferred from established principles of mass spectrometry and the observed spectral data from databases like the NIST Mass Spectrometry Data Center nih.govnist.gov.

The molecular ion (M⁺•) of this compound, with a mass corresponding to its molecular weight (approx. 140/142/144 Da, reflecting chlorine isotopes), is often unstable and may be of low abundance or absent in the EI spectrum mpg.de. The fragmentation process involves the breaking of bonds to form more stable carbocations and neutral radicals chemguide.co.uk.

Key fragmentation steps for this compound likely include:

Loss of a Chlorine Atom: The M⁺• can lose a chlorine radical (•Cl) to form a C5H10Cl⁺ ion. This is a common fragmentation for alkyl halides.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a chlorine atom is a favored pathway. For instance, the cleavage between C1 and C2 would lead to the loss of a •CH2Cl radical, while cleavage between C2 and C3 could lead to other fragments.

Formation of Dominant Ions: The mass spectrum from the NIST library indicates a base peak (the most abundant ion) at an m/z of 69 nih.gov. This prominent peak likely corresponds to the loss of both chlorine atoms and a hydrogen atom, resulting in a stable C5H9⁺ cation. Another significant peak is observed at m/z 41, which often corresponds to the allyl cation [C3H5]⁺, formed through more complex rearrangements and fragmentation nih.gov.

Interactive Data Table: Major Observed Fragments for this compound

| m/z | Possible Ion Structure | Proposed Neutral Loss |

| 69 | [C5H9]⁺ | •Cl, •Cl, •H |

| 41 | [C3H5]⁺ (Allyl cation) | C2H5Cl2• |

Note: The elucidation of fragmentation pathways is a complex process and these represent plausible interpretations based on general fragmentation rules. chemguide.co.uklibretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Analysis of Characteristic Functional Groups (C-Cl, C-H)

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its C-H and C-Cl bonds.

C-H Stretching: Alkanes and their derivatives exhibit strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹ libretexts.org. For this compound, these sharp peaks are expected due to the sp³ hybridized carbon atoms in the methyl and methylene (B1212753) groups.

C-H Bending: The bending vibrations for the methyl (CH3) and methylene (CH2) groups typically appear in the 1470-1370 cm⁻¹ region docbrown.info.

C-Cl Stretching: The carbon-chlorine bond stretch is a key diagnostic feature for alkyl halides. These vibrations are typically strong and appear in the lower wavenumber region of the spectrum, generally between 600 and 800 cm⁻¹ spectroscopyonline.com. The exact position can be influenced by the substitution pattern (primary vs. secondary chloride). As this compound contains both a primary (on C1) and a secondary (on C3) chlorine, one might expect to see multiple absorptions or a broad band in this region.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong, Sharp |

| C-H (CH2, CH3) | Bending | 1370 - 1470 | Medium |

| C-Cl | Stretching | 600 - 800 | Strong |

Differentiation of Isomers via IR Fingerprint Region

The region of an IR spectrum from approximately 1500 cm⁻¹ down to 400 cm⁻¹ is known as the fingerprint region libretexts.orgnih.gov. This area is characterized by a complex pattern of overlapping signals that arise from the bending and stretching vibrations of the entire molecular skeleton docbrown.infoyoutube.com. While functional groups like C-H and C-Cl have characteristic absorption ranges, the specific pattern of peaks in the fingerprint region is unique to each molecule, much like a human fingerprint libretexts.org.

Isomers, such as this compound, 1,2-Dichloro-3-methylbutane, and 1,3-Dichloro-3-methylbutane, will share some similar absorption bands in the functional group region (e.g., C-H stretching). However, their fingerprint regions will be distinctly different due to the unique arrangement of atoms and the resulting unique set of molecular vibrations.

For example, comparing the IR spectrum of this compound with that of its isomer, 1,3-Dichloro-3-methylbutane, would reveal significant differences in the 400-1500 cm⁻¹ range. The skeletal vibrations, including C-C stretches and various bending modes, are highly sensitive to the substitution pattern. The presence of a tertiary chloride in 1,3-Dichloro-3-methylbutane versus a primary and secondary chloride in this compound would lead to a completely different and readily distinguishable pattern in this region youtube.comnist.gov. Therefore, by comparing the fingerprint region of an unknown sample to a reference spectrum, unambiguous identification of the specific isomer can be achieved.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Organic Synthesis

1,3-Dichloro-2-methylbutane serves as a versatile intermediate in organic synthesis due to its two reactive carbon-chlorine bonds. These sites can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups and the extension of the carbon chain. The differential reactivity of the primary (at C-1) and secondary (at C-3) chlorine atoms can potentially be exploited for selective, stepwise transformations, further enhancing its utility as a building block for more complex molecules.

As a halogenated hydrocarbon, this compound is primarily utilized as an intermediate in the synthesis of other organic compounds. Its framework is a valuable starting point for producing fine chemicals, which are high-purity, low-volume substances that form the basis for specialty products. These include active ingredients for pharmaceuticals, pesticides, and dyes. The incorporation of the 2-methylbutyl backbone can be a key step in building the molecular architecture required for specific biological or chemical properties in the final product.

Table 1: Applications of this compound as a Synthetic Precursor

| Target Industry | Role of this compound | Potential Final Products |

|---|---|---|

| Fine Chemicals | Building block for specialized organic molecules. | Dyes, fragrances, and other specialty chemicals. |

| Pharmaceuticals | Intermediate for creating active pharmaceutical ingredients (APIs). | Various drug compounds. |

| Agrochemicals | Starting material for the synthesis of crop protection agents. | Pesticides and herbicides. |

The presence of two chlorine atoms on the this compound molecule makes it a suitable candidate for constructing cyclic structures. Through reactions with dinucleophiles (compounds with two nucleophilic centers), it can undergo cyclization to form heterocyclic compounds—rings containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. For instance, reacting it with a diamine could yield a nitrogen-containing heterocyclic ring. Similarly, its use in intramolecular cyclization reactions or as a component in cycloaddition processes could lead to the formation of complex polycyclic systems, which are foundational structures in many natural products and synthetic drugs.

Utilization in Directed Asymmetric Synthesis for Stereocontrol

The this compound molecule possesses two chiral centers at the C-2 and C-3 positions. This inherent chirality means the compound can exist as different stereoisomers (enantiomers and diastereomers). doubtnut.comchegg.com In advanced organic synthesis, obtaining a single, pure stereoisomer of a starting material like this compound is highly valuable.

This enantiopure compound can then be used in "chiral pool synthesis," where the existing stereochemistry of the starting material is transferred to the final product. The fixed three-dimensional arrangement of the atoms in a specific stereoisomer of this compound can direct the approach of incoming reagents to a specific face of the molecule. This steric guidance, or stereocontrol, ensures that subsequent reactions proceed with a high degree of stereoselectivity, leading to the desired isomer of the target molecule. This is a critical process in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically effective.

Table 2: Stereochemical Properties of this compound for Asymmetric Synthesis

| Feature | Description | Implication in Synthesis |

|---|---|---|

| Chiral Centers | Carbon atoms C-2 and C-3 are stereocenters. | The molecule is chiral and can exist in different stereoisomeric forms (e.g., erythro, threo). nist.govnih.gov |

| Stereoisomers | Can be separated or synthesized into pure enantiomers or diastereomers. | Pure isomers can be used as chiral building blocks. |

| Stereocontrol | The established 3D geometry directs the formation of new stereocenters. | Enables the synthesis of complex molecules with specific, desired stereochemistry. |

Integration into Polymer Science for Specialty Materials Development

In the field of polymer science, the difunctional nature of this compound allows for its potential integration into polymer chains to create specialty materials. It can theoretically act as a monomer or a chain-modifying agent in several types of polymerization reactions. For example, in condensation polymerization, it could react with a di-nucleophile (such as a diol or diamine) to form polyesters or polyamides, with the 2-methylbutyl group becoming part of the polymer backbone. This incorporation could modify the physical properties of the resulting material, potentially enhancing flexibility, solubility, or thermal stability. Furthermore, it could be used as a cross-linking agent to create polymer networks, transforming linear polymers into more rigid, thermosetting materials.

Environmental Chemistry Applications and Transformation Studies

Within environmental chemistry, chlorinated hydrocarbons like this compound are relevant subjects for transformation and degradation studies. prtr-es.es Research in this area would focus on understanding the compound's fate in the environment, including its persistence and the pathways through which it might be broken down by biotic (microbial) or abiotic (photochemical) processes. Such studies are crucial for assessing the environmental impact of halogenated organic compounds. Additionally, this compound could serve as an analytical standard in environmental testing, used to calibrate instruments for the detection and quantification of other chlorinated volatile organic compounds (VOCs) in soil, water, or air samples.

Conclusion and Future Research Directions

Synthesis of Current Research Insights and Contributions

1,3-Dichloro-2-methylbutane, a member of the short-chain chlorinated alkane (SCCA) family, presents a unique molecular structure that has garnered interest within specific sectors of chemical research. This halogenated hydrocarbon, with the chemical formula C5H10Cl2, is characterized by a branched pentane (B18724) skeleton with chlorine atoms substituted at the first and third positions. The presence of a methyl group at the second carbon atom introduces a chiral center, leading to the existence of stereoisomers, a factor that can significantly influence its biological and chemical behavior.

Current scientific understanding of this compound is primarily built upon the broader knowledge base of SCCAs. These compounds have been recognized for their utility as plasticizers, flame retardants, and additives in metalworking fluids. The specific properties of this compound, however, remain largely under-investigated in dedicated studies.

The synthesis of this compound is not extensively documented in the scientific literature with a specific, optimized protocol. However, general principles of alkane halogenation suggest that it can be synthesized via free-radical chlorination of 2-methylbutane. This process is known to be relatively unselective, leading to a mixture of mono- and polychlorinated isomers masterorganicchemistry.comlibretexts.org. The distribution of these isomers is influenced by the statistical probability of substitution at different carbon atoms and the relative stability of the resulting free radicals. For instance, studies on the dichlorination of 1-chlorobutane (B31608) have shown that the position of the initial chlorine atom influences the reactivity of the remaining C-H bonds, providing a model for predicting the outcomes of dichlorinating branched alkanes upenn.edu.

From a reactivity standpoint, this compound, as a secondary alkyl halide, is expected to undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The specific reaction pathway would be dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

The environmental footprint of this compound is understood within the broader context of SCCAs. These compounds are known for their environmental persistence, potential for bioaccumulation, and capacity for long-range atmospheric transport canada.cagreenspec.co.uk. The biodegradation of chlorinated alkanes is a key area of research, with studies indicating that the rate and extent of degradation are influenced by the position of the chlorine atoms on the carbon chain nih.gov. The ecotoxicological profile of this compound has not been specifically determined, but data on other dichlorobutane isomers and SCCAs suggest a potential for adverse effects on aquatic organisms nih.govnih.gov.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10Cl2 | PubChem nih.gov |

| Molecular Weight | 141.04 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 23010-07-3 | NIST WebBook nist.gov |

Identification of Unexplored Research Frontiers and Challenges

Despite the foundational knowledge, significant research gaps exist in the understanding of this compound. A primary challenge is the lack of a dedicated and optimized synthesis protocol. The development of a selective synthesis method would be crucial for obtaining pure samples of this compound, which is a prerequisite for in-depth experimental studies.

A major unexplored frontier is the detailed investigation of its chemical reactivity. While theoretical predictions can be made, experimental studies on the kinetics and mechanisms of its substitution and elimination reactions are needed to fully understand its chemical behavior. Such studies would provide valuable data for its potential application as a building block in organic synthesis.

The stereochemistry of this compound is another area that warrants further investigation. The separation and characterization of its enantiomers and diastereomers, and the study of their individual chemical and biological properties, would provide a more complete picture of this compound.

Furthermore, the specific environmental fate and ecotoxicological profile of this compound remain to be elucidated. While general data for SCCAs is available, the unique structure of this branched and dichlorinated alkane may lead to different environmental behavior and toxicity. Specific studies on its biodegradation pathways, bioaccumulation potential in various organisms, and acute and chronic toxicity are essential for a comprehensive environmental risk assessment.

Finally, there is a clear need for the acquisition and dissemination of its complete spectroscopic data, including 1H and 13C NMR, and IR spectra. This would greatly facilitate its identification and quantification in research and environmental samples.

Broader Implications for Fundamental Organic Chemistry and Applied Sciences

The study of this compound holds broader implications for both fundamental organic chemistry and applied sciences. A deeper understanding of its synthesis and reactivity would contribute to the broader knowledge of halogenated alkanes, a class of compounds with significant industrial relevance. Investigating the influence of its specific structure, including the branching and the positions of the chlorine atoms, on its reactivity and properties would provide valuable insights for structure-activity relationship studies.

In the realm of applied sciences, a thorough characterization of this compound could unveil novel applications. For instance, its potential as a specific intermediate in the synthesis of pharmaceuticals or agrochemicals has not been explored. Its properties as a solvent or a component in formulated products also remain to be investigated.

Furthermore, detailed environmental and toxicological studies on this compound would contribute to a more accurate risk assessment of SCCAs as a whole. By understanding the behavior of individual isomers and congeners, a more nuanced and scientifically sound approach to the regulation and management of this class of persistent organic pollutants can be developed. The challenges in studying this specific compound highlight the broader need for detailed investigations of individual chemical congeners within large, complex industrial chemical groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.